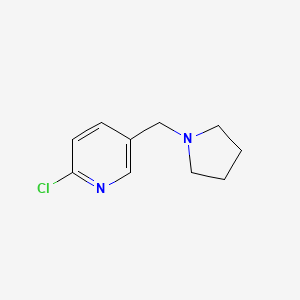

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTLLOGYEKBETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433389 | |

| Record name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230617-66-0 | |

| Record name | 2-Chloro-5-(1-pyrrolidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230617-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for 2 Chloro 5 Pyrrolidin 1 Ylmethyl Pyridine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comlakotalakes.com For 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine, the primary disconnections focus on the key functional groups and the pyridine (B92270) core.

Two principal retrosynthetic pathways can be envisioned for the target molecule:

Pathway A: Late-stage Amination. The most intuitive disconnection is at the C-N bond between the benzylic carbon and the pyrrolidine (B122466) nitrogen. This leads back to a 2-chloro-5-(halomethyl)pyridine intermediate and pyrrolidine. The 2-chloro-5-(halomethyl)pyridine can be further simplified by disconnecting the C-C bond to a suitable chloromethylating agent and a 2-chloropyridine (B119429) precursor, or by functional group interconversion from 2-chloro-5-methylpyridine (B98176). chemicalbook.comgoogle.com

Pathway B: Pyridine Ring Construction. A more convergent approach involves constructing the pyridine ring itself with the required substituents in place or in a precursor form. lakotalakes.comadvancechemjournal.com For instance, a Hantzsch pyridine synthesis or similar cycloaddition strategies could be employed, assembling the ring from acyclic precursors that already contain the necessary carbon framework. lakotalakes.comadvancechemjournal.com This approach can be advantageous for creating diverse analogs by modifying the initial building blocks.

A graphical representation of these primary disconnections is shown below:

Figure 1: Key Retrosynthetic Disconnections

The choice between these pathways depends on the availability of starting materials, desired scale, and the need for analog synthesis. Pathway A is often more practical for laboratory-scale synthesis due to the commercial availability of substituted pyridine precursors.

Development and Optimization of Regioselective Chlorination Strategies

Common strategies for regioselective chlorination of pyridine scaffolds include:

Direct Chlorination of Pyridine N-oxides: Activating the pyridine ring by forming the N-oxide enhances its reactivity towards electrophiles and directs chlorination to the 2- and 4-positions. Subsequent deoxygenation yields the desired 2-chloropyridine.

Chlorination with Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅): These reagents are widely used to convert hydroxypyridines (pyridones) into chloropyridines. For the synthesis of the target molecule, this would involve starting with 5-methyl-2-pyridone, chlorinating it to 2-chloro-5-methylpyridine, and then proceeding with side-chain functionalization. epo.org

Modern Chlorination Reagents: Recent advancements have introduced milder and more selective chlorinating agents. For instance, Selectfluor in combination with a chloride source like LiCl has been shown to effectively chlorinate 2-aminopyridines with high regioselectivity under mild conditions. rsc.org While not directly applicable to a simple methylpyridine, this highlights the development of tailored reagents for specific substitution patterns.

The table below summarizes various chlorination methods applicable to pyridine derivatives.

| Reagent System | Substrate Type | Position Selectivity | Conditions | Typical Yields |

| Cl₂ / Free Radical Initiator | 5-Methylpyridine | C-2 and Side-chain | High Temperature, UV | Variable |

| POCl₃ / PCl₅ | 5-Methyl-2-pyridone | C-2 | 80-130°C | Good to Excellent |

| SO₂Cl₂ | Pyridine | C-2, C-4, C-6 | Varies | Moderate |

| Selectfluor / LiCl | 2-Aminopyridines | C-5 (ortho to amino) | Mild, Room Temp | Good to High rsc.org |

Stereoselective Installation of the Pyrrolidin-1-ylmethyl Moiety

The installation of the pyrrolidin-1-ylmethyl group is typically achieved via a nucleophilic substitution reaction. The key intermediate, 2-chloro-5-(halomethyl)pyridine, is reacted with pyrrolidine. Since pyrrolidine itself is achiral, this specific reaction is not stereoselective.

However, the synthesis of analogs featuring substituted, chiral pyrrolidine rings requires stereoselective methods to control the final product's stereochemistry. mdpi.com These methods can be broadly categorized:

Use of Chiral Building Blocks: The most straightforward approach is to use an enantiomerically pure substituted pyrrolidine, such as (R)- or (S)-proline derivatives, as the nucleophile. The stereocenter is thus carried through from the starting material.

Asymmetric Synthesis of the Pyrrolidine Ring: More advanced strategies involve the asymmetric synthesis of the pyrrolidine ring itself. A prominent method is the [3+2] cycloaddition reaction of azomethine ylides with alkenes. mdpi.comresearchgate.net By using chiral catalysts or auxiliaries, this reaction can be rendered highly stereoselective, providing access to a wide range of enantiomerically enriched pyrrolidine derivatives. researchgate.net

Ring Contraction Strategies: Novel methods, such as the photo-promoted ring contraction of pyridines with silylborane, can produce functionalized pyrrolidine derivatives. nih.gov These methods offer unique pathways to complex pyrrolidine structures that can then be incorporated into the target scaffold.

The choice of method depends on the desired stereochemistry and substitution pattern of the pyrrolidine analog.

Palladium-Catalyzed Cross-Coupling Reactions at the 2-Position of the Pyridine Ring for Derivatization

The chlorine atom at the C-2 position of this compound serves as an excellent handle for further derivatization through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, creating a library of analogs for structure-activity relationship (SAR) studies.

Due to the electron-deficient nature of the pyridine ring, 2-chloropyridines are activated substrates for these reactions. thieme-connect.com

Common Cross-Coupling Reactions at the C-2 Position:

Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups. A variety of palladium catalysts and ligands, such as Pd(PPh₃)₄ or systems with bulky phosphine (B1218219) ligands, have been successfully employed. thieme-connect.comacs.org

Stille Coupling: Involves the reaction with organostannanes. It is highly versatile but is often avoided due to the toxicity of the tin reagents.

Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with primary or secondary amines. This is a powerful method for synthesizing aminopyridine derivatives.

Sonogashira Coupling: Used to introduce alkyne functionalities by reacting with terminal alkynes.

Direct C-H Arylation: More recent methods focus on the direct arylation of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling by avoiding the pre-functionalization of one of the coupling partners. chemrxiv.org

The table below provides examples of conditions for Suzuki coupling on 2-chloropyridine substrates.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | Phenylboronic acid | Excellent thieme-connect.com |

| Pd(dppb)Cl₂ | K₃PO₄ | Dioxane | 80-100 | Heteroarylboronic acids | Good acs.org |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | 110 | Arylboronic acids | High |

| Pd/IPr | Cs₂CO₃ | THF | Room Temp | Arylboronic acids | Moderate to Good nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact and improve safety and efficiency. researchgate.netnih.gov Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for many steps, including the construction of the pyridine ring and cross-coupling reactions. nih.govacs.org

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or DMF with more benign alternatives such as ethanol, water, or 2-MeTHF is a primary goal.

Catalysis: Utilizing efficient catalysts, including heterogeneous catalysts that can be easily recovered and recycled, minimizes waste. acs.org One-pot multicomponent reactions are particularly attractive as they reduce the number of unit operations and waste streams. nih.govacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical transformation. chemrxiv.org

Recent research has focused on developing one-pot multicomponent reactions for pyridine synthesis, which offer high synthetic efficiency and adhere to green chemistry principles. researchgate.netnih.gov

Flow Chemistry Applications in the Synthesis of the Chemical Compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are exothermic, hazardous, or require precise control over reaction parameters. sci-hub.se

Advantages of Flow Chemistry for Pyridine Synthesis:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling reactive intermediates or exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior temperature control and mixing.

Increased Reproducibility and Scalability: Precise control over residence time, temperature, and stoichiometry leads to consistent product quality. Scaling up is achieved by running the reactor for a longer duration or by "numbering up" (using multiple reactors in parallel). semanticscholar.org

Integration of Multiple Steps: Flow systems allow for the telescoping of multiple reaction steps, eliminating the need for intermediate isolation and purification. mdpi.com

The Bohlmann-Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow process using a microwave flow reactor, enabling a one-step preparation of trisubstituted pyridines. beilstein-journals.org Flow chemistry has also been applied to halogenation reactions, offering a safer and more controlled alternative to batch processes. nih.gov

Scale-Up Considerations for Laboratory to Research Pilot Production

Transitioning the synthesis from the laboratory bench to a research pilot plant requires careful consideration of several factors to ensure the process is safe, robust, and economically viable. researchgate.net

Key Scale-Up Challenges and Considerations:

Process Safety: A thorough hazard evaluation (e.g., reaction calorimetry, thermal stability testing) is essential to identify and mitigate risks associated with exotherms, gas evolution, or unstable intermediates.

Reagent and Solvent Selection: Reagents that are suitable for small-scale synthesis may be too expensive, hazardous, or difficult to handle at a larger scale. The process may need to be re-optimized with more practical and cost-effective materials.

Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. The process must be designed to be manageable in plant equipment.

Mixing: Efficient mixing becomes more difficult on a larger scale and can impact reaction rates and selectivity.

Work-up and Purification: Isolation and purification methods used in the lab (e.g., chromatography) are often not feasible for large-scale production. The process should be designed to yield a product that can be isolated by crystallization or distillation.

Process Analytical Technology (PAT): Implementing in-line or on-line analytical tools can provide real-time monitoring of the reaction, ensuring consistency and quality control.

The development of a scalable synthesis often involves re-evaluating the entire synthetic route to favor steps that are more amenable to large-scale operations, such as avoiding cryogenic conditions or pyrophoric reagents. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro 5 Pyrrolidin 1 Ylmethyl Pyridine

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

A complete understanding of the molecular structure of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine in solution necessitates a suite of high-resolution NMR experiments.

¹H and ¹³C NMR Chemical Shift Anomaly Analysis

Predicted ¹H and ¹³C NMR spectra would provide initial assignments for the protons and carbons in both the chloropyridine and pyrrolidine (B122466) rings, as well as the bridging methylene (B1212753) group. In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring would be expected in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating effect of the pyrrolidinylmethyl substituent. The protons of the pyrrolidine ring and the methylene bridge would appear in the aliphatic region.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon environment. Any significant deviation of observed chemical shifts from predicted values could indicate unusual electronic effects or conformational constraints within the molecule. A detailed analysis of these shifts would be the first step in building a complete picture of its electronic structure.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to understand the molecule's connectivity and spatial arrangement, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the pyridine ring, the methylene bridge, and the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution, particularly the relative orientation of the two ring systems.

A hypothetical data table for ¹H and ¹³C NMR is presented below based on general knowledge of similar structures, but requires experimental verification.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~150 |

| 3 | ~7.3 | ~124 |

| 4 | ~7.7 | ~139 |

| 5 | - | ~135 |

| 6 | ~8.3 | ~150 |

| 7 (CH₂) | ~3.6 | ~55 |

| 8 (CH₂) | ~2.5 | ~54 |

| 9 (CH₂) | ~1.8 | ~23 |

| 10 (CH₂) | ~1.8 | ~23 |

| 11 (CH₂) | ~2.5 | ~54 |

Note: These are predicted values and require experimental validation.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Insights

Solid-state NMR (ssNMR) spectroscopy would offer valuable information about the structure of this compound in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal forms. Differences in the ssNMR spectra, such as changes in chemical shifts, would indicate the presence of different polymorphs with distinct molecular packing and conformations.

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Conformational Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.

Analysis of Torsional Angles and Ring Pucker in the Pyrrolidine Moiety

A crystal structure would provide precise bond lengths, bond angles, and torsional angles. Of particular interest would be the conformation of the five-membered pyrrolidine ring. The puckering of the pyrrolidine ring, which is typically described as an envelope or twisted conformation, could be precisely determined. Analysis of the endocyclic torsional angles would be critical in defining this conformation.

A hypothetical data table of key torsional angles is provided below to illustrate the type of data that would be obtained from such a study.

| Torsional Angle | Value (°) |

| N1-C8-C9-C10 | data |

| C8-C9-C10-C11 | data |

| C9-C10-C11-N1 | data |

| C10-C11-N1-C8 | data |

| C11-N1-C8-C9 | data |

| C4-C5-C7-N1 | data |

Note: This table is for illustrative purposes and requires experimental data.

Intermolecular Interactions and Hydrogen Bonding Network Characterization in the Crystalline State

The crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···Cl hydrogen bonds. Understanding these interactions is fundamental to comprehending the solid-state properties of the compound. A detailed analysis would identify the key synthons that dictate the crystal packing.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. Advanced MS methods, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide in-depth information on the elemental composition and fragmentation pathways of molecules like this compound, facilitating its unambiguous identification and characterization.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision, typically to within a few parts per million (ppm). This capability allows for the determination of a compound's exact mass, which in turn enables the calculation of its unique elemental formula. Unlike nominal mass measurements, which provide integer masses, HRMS can differentiate between ions that have the same nominal mass but different elemental compositions (isobars).

For this compound, HRMS is crucial for confirming its elemental composition of C₁₀H₁₃ClN₂. By comparing the experimentally measured exact mass of the molecular ion [M+H]⁺ with the theoretically calculated mass, researchers can verify the compound's identity with high confidence. This level of accuracy is vital in distinguishing the target compound from other potential isomers or impurities.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Calculated Monoisotopic Mass (M) | 196.07673 Da |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 197.08455 Da |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment, the molecular ion of this compound ([M+H]⁺, m/z 197.08) is isolated and then subjected to collision-induced dissociation (CID). The energy from the collisions causes the ion to break apart at its weakest bonds, generating a characteristic pattern of fragment ions.

The fragmentation pathway provides a structural fingerprint of the molecule. For this compound, the most probable fragmentation sites include the benzylic C-N bond and cleavage within the pyrrolidine ring. The resulting spectrum can be used to confirm the connectivity of the pyridine and pyrrolidine moieties.

Key predicted fragments include:

Loss of the pyrrolidine group: Cleavage of the bond between the methylene bridge and the pyrrolidine nitrogen would yield a chloropyridinylmethyl cation.

Formation of the pyrrolidinylmethyl cation: Cleavage of the bond between the pyridine ring and the methylene bridge would result in the formation of the pyrrolidin-1-ylmethyleneiminium ion (m/z 84.08), a common and stable fragment.

Ring cleavage: Fragmentation of the pyridine or pyrrolidine rings can also occur, leading to smaller, diagnostic ions.

This detailed fragmentation analysis is not only crucial for structural confirmation but also for predicting and identifying potential metabolites. Metabolic transformations such as hydroxylation, oxidation, or N-dealkylation would result in specific mass shifts in both the parent ion and its fragments, allowing for their structural elucidation in complex biological samples. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 197.08 | 126.02 | [C₆H₅ClN]⁺ (Chloropyridinylmethyl cation) |

| 84.08 | [C₅H₁₀N]⁺ (Pyrrolidin-1-ylmethyleneiminium ion) | |

| 71.09 | [C₄H₉N]⁺ (Loss of H from pyrrolidine ring) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Fingerprinting and Conformational Assessment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are complementary and rely on the interaction of light with molecular vibrations.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.).

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light has a different frequency, and the shift provides information about the vibrational modes.

For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural components: the 2-chloropyridine (B119429) ring, the pyrrolidine ring, and the methylene linker. Analysis of related substituted pyridine compounds allows for the confident assignment of these vibrational bands. nih.govcore.ac.ukscispace.com

The "fingerprint" region of the spectra (below 1500 cm⁻¹) is particularly complex and unique to the molecule, allowing for its unambiguous identification. Furthermore, subtle shifts in band positions and intensities can provide insights into the conformational state of the molecule, such as the relative orientation of the pyrrolidine and pyridine rings.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine ring |

| Aliphatic C-H Stretch | 3000 - 2800 | Pyrrolidine ring and CH₂ linker |

| C=C, C=N Ring Stretch | 1600 - 1450 | Pyridine ring vibrations |

| CH₂ Scissoring | ~1450 | Pyrrolidine and linker CH₂ groups |

| C-N Stretch | 1350 - 1200 | Pyridine and Pyrrolidine C-N bonds |

| Pyridine Ring Breathing | ~1000 | Symmetric ring vibration |

| C-Cl Stretch | 800 - 600 | Chlorine-pyridine bond |

Chiroptical Spectroscopy (CD/ORD) for Chiral Analogs and Stereochemical Analysis

While this compound is an achiral molecule, its derivatives can possess stereogenic centers, making them chiral. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing these chiral analogs.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference against wavelength, showing positive or negative peaks (known as Cotton effects) at wavelengths corresponding to electronic transitions.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For a chiral analog of this compound, such as one with a substituent on the pyrrolidine ring, CD and ORD spectroscopy would be invaluable for stereochemical analysis. For instance, the absolute configuration (R or S) of the stereocenter could be determined by comparing the experimental CD spectrum to that of a known standard or to spectra predicted by quantum chemical calculations. The pyridine ring acts as a chromophore, and its electronic transitions would give rise to characteristic Cotton effects, the sign and magnitude of which are highly sensitive to the stereochemistry of the adjacent pyrrolidine ring. nih.gov The study of such analogs is critical in fields like medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity. rsc.org

| Compound Name | Location of Stereocenter |

|---|---|

| (R/S)-2-Chloro-5-((2-methylpyrrolidin-1-yl)methyl)pyridine | C2 position of the pyrrolidine ring |

| (R/S)-2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine | Carbon of the ethyl linker |

Computational Chemistry and in Silico Modeling of 2 Chloro 5 Pyrrolidin 1 Ylmethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can provide detailed information about molecular orbitals, electron density distribution, and electrostatic potential surfaces, which are crucial for understanding a molecule's behavior in chemical reactions.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potential Surfaces

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. For a molecule like 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine, DFT calculations can be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The electrostatic potential (ESP) surface, another important property derived from DFT calculations, maps the electrostatic potential onto the electron density surface of the molecule. This map provides a visual representation of the charge distribution, with red regions indicating areas of negative potential (electron-rich) and blue regions indicating areas of positive potential (electron-poor). For this compound, the ESP surface would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the chlorine atom, highlighting these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the pyrrolidine (B122466) ring would exhibit a positive potential.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted 2-Chloropyridine (B119429) Analog This data is illustrative and based on computational studies of structurally similar 2-chloropyridine derivatives.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods for High-Accuracy Energy and Geometry Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate calculations of molecular energies and geometries.

For this compound, ab initio calculations can be used to obtain a precise, optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These high-accuracy calculations are crucial for understanding the molecule's stable three-dimensional structure and can serve as a reliable starting point for more complex simulations, such as molecular dynamics.

Table 2: Representative Ab Initio Calculated Geometrical Parameters for a 2-Chloropyridine Moiety This data is illustrative and based on high-level ab initio calculations of 2-chloropyridine.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.74 | - |

| C-N (pyridine) | 1.34 | - |

| C-C (pyridine) | 1.39 | - |

| C-N-C (pyridine) | - | 117.0 |

| Cl-C-N (pyridine) | - | 115.8 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecules are not static entities; they are dynamic systems that can adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule, offering insights into its conformational flexibility and the influence of the surrounding environment.

Explicit and Implicit Solvent Models for Solution-Phase Behavior

The behavior of a molecule can be significantly influenced by the solvent. MD simulations can model the solvent in two primary ways: explicitly or implicitly. In explicit solvent models, individual solvent molecules (e.g., water) are included in the simulation box, providing a detailed and realistic representation of solute-solvent interactions. This approach is computationally intensive but captures specific interactions like hydrogen bonding.

Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. This method is computationally less expensive and allows for longer simulation times, making it suitable for exploring large-scale conformational changes. For this compound, both models could be employed to study its behavior in different solvent environments, providing a comprehensive understanding of its solution-phase dynamics.

Conformational Free Energy Landscapes and Transition States

By running long MD simulations, it is possible to map the conformational free energy landscape of a molecule. This landscape represents the relative free energies of different conformations, with energy minima corresponding to stable or metastable states and saddle points representing the transition states between them.

For this compound, which possesses a flexible pyrrolidinylmethyl side chain, MD simulations can reveal the preferred orientations of this side chain relative to the pyridine ring. The free energy landscape would highlight the most populated conformational states and the energy barriers that separate them, providing a quantitative measure of the molecule's flexibility.

Table 3: Representative Conformational Free Energy Data for a Flexible Pyridine Derivative This data is illustrative and based on molecular dynamics simulations of a pyridine derivative with a flexible side chain.

| Conformational State | Relative Free Energy (kcal/mol) | Population (%) |

|---|---|---|

| Global Minimum | 0.0 | 65 |

| Local Minimum 1 | 1.2 | 25 |

| Local Minimum 2 | 2.5 | 10 |

| Transition State 1 | 4.8 | - |

Molecular Docking and Ligand-Protein Interaction Profiling (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This in silico method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed against a variety of protein targets to profile its potential biological activity. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.

The results of a docking study can reveal the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the nitrogen atom of the pyridine ring in this compound could act as a hydrogen bond acceptor, while the aromatic ring itself could engage in pi-stacking interactions with aromatic amino acid residues in the protein's active site.

Table 4: Representative Molecular Docking Results for a Chloropyridine Derivative against a Kinase Target This data is illustrative and based on in silico docking studies of similar chloropyridine compounds.

| Parameter | Value/Description |

|---|---|

| Protein Target | Example Kinase |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | Lys72, Glu91, Leu148 |

| Type of Interactions | Hydrogen bond with Lys72, Hydrophobic interaction with Leu148 |

Target Identification and Validation through Virtual Screening Approaches

Virtual screening (VS) is a computational technique instrumental in drug discovery for identifying potential drug candidates from large libraries of small molecules by predicting their binding affinity to a biological target. wikipedia.org For a compound like this compound, where the full spectrum of its biological activity may not be known, virtual screening serves as a primary tool for in silico target identification. nih.govbiorxiv.org This process typically involves screening the compound against a panel of known protein structures to identify those to which it binds with high affinity.

The process begins with the generation of a 3D conformation of this compound. This structure is then docked into the binding sites of a wide array of proteins from structural databases like the Protein Data Bank (PDB). Docking algorithms calculate the most likely binding pose of the ligand within the protein's active site and assign a score based on the predicted binding energy. hilarispublisher.com Targets for which the compound shows a high docking score are considered potential biological targets. These in silico predictions can then be prioritized for experimental validation.

For instance, a virtual screening campaign for this compound could reveal potential interactions with various enzyme families, such as kinases, proteases, or G-protein coupled receptors (GPCRs), given the prevalence of the pyridine scaffold in many approved drugs targeting these proteins. nih.gov The results of such a screening are often presented in a tabular format, ranking the potential targets by their docking scores and highlighting key interactions.

| Protein Target (PDB ID) | Protein Family | Docking Score (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| CDK9 (e.g., 4BCJ) | Kinase | -9.8 | Hydrogen bond with backbone of Cys106, Pi-Pi stacking with Phe103 |

| DNA Gyrase (e.g., 5MMN) | Topoisomerase | -9.2 | Hydrogen bond with Asp73, Hydrophobic interactions with Val43, Pro79 |

| Mpro (e.g., 6LU7) | Protease | -8.7 | Hydrogen bond with His41, Pi-Alkyl interaction with Met165 |

| LSD1 (e.g., 2V1D) | Demethylase | -8.5 | Hydrogen bond with Lys661, Water-bridged interaction with Asp555 |

Analysis of Binding Modes and Interaction Hotspots in Simulated Systems

Once a potential biological target is identified through virtual screening, a more detailed analysis of the binding mode and interaction hotspots is conducted to understand the molecular basis of the interaction. nih.gov This is typically achieved through molecular docking studies followed by molecular dynamics (MD) simulations. nih.gov These simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the binding pose and the identification of key amino acid residues involved in the interaction.

For this compound, the analysis would focus on the specific interactions formed by its distinct chemical features. The pyridine ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. stevens.edu The nitrogen atom in the pyridine ring and the pyrrolidine ring can act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding or hydrophobic interactions. researchgate.net The pyrrolidine moiety, with its non-planar structure, can fit into specific hydrophobic pockets and its nitrogen can be a key interaction point. nih.govpharmablock.com

MD simulations can further reveal the role of water molecules in mediating protein-ligand interactions and provide insights into the conformational changes that may occur upon binding. The identification of these "interaction hotspots" is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective analogs.

| Interacting Residue | Interaction Type | Distance (Å) | Contributing Moiety of Ligand |

|---|---|---|---|

| Val23 | Hydrophobic | 3.8 | Pyrrolidine ring |

| Ala45 | Hydrophobic | 4.1 | Chloro-pyridine ring |

| Leu83 | Pi-Alkyl | 4.5 | Pyrrolidine ring |

| Asp86 | Hydrogen Bond | 2.9 | Pyrrolidine Nitrogen |

| Phe145 | Pi-Pi Stacking | 3.5 | Pyridine ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. chemrevlett.com By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental testing. mdpi.com

Development of Descriptors for Structure-Activity Correlations

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. hufocw.org These descriptors can be broadly categorized into several classes:

Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe properties such as molecular size, shape, and branching. Examples include molecular weight, connectivity indices, and atom counts.

Geometrical (3D) descriptors: These are calculated from the 3D conformation of the molecule and include information about its spatial arrangement.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These relate to properties like lipophilicity (logP), solubility, and polar surface area (PSA).

For a QSAR study on analogs of this compound, a set of relevant descriptors would be calculated for each analog with known biological activity. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed activity. researchgate.net

| Descriptor | Descriptor Class | Description | Potential Influence on Activity |

|---|---|---|---|

| Molecular Weight (MW) | Topological | The sum of the atomic weights of all atoms in the molecule. | Can influence binding site occupancy and pharmacokinetics. |

| LogP | Physicochemical | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | Physicochemical | The surface area of polar atoms, predicting hydrogen bonding capacity. | Influences solubility and interactions with polar residues. |

| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. | Important for electrostatic interactions within the binding site. |

| Number of Rotatable Bonds | Topological | The count of bonds that allow free rotation, indicating molecular flexibility. | Affects conformational entropy upon binding. |

Predictive Models for Novel Analog Design

Once a statistically robust QSAR model is developed and validated, it can be used as a predictive tool for the design of novel analogs of this compound with potentially enhanced biological activity. nih.gov The QSAR equation provides insights into which structural features are positively or negatively correlated with activity. For example, the model might suggest that increasing lipophilicity or adding a hydrogen bond donor at a specific position could improve potency.

Based on these insights, medicinal chemists can propose new molecular structures. The descriptors for these virtual compounds are then calculated, and their biological activity is predicted using the established QSAR model. This allows for the in silico screening of a large number of potential candidates, with only the most promising ones being synthesized and tested experimentally. This iterative process of design, prediction, and synthesis significantly accelerates the lead optimization phase of drug discovery.

| Analog | Modification from Parent Compound | Predicted pIC50 | Rationale based on a Hypothetical QSAR Model |

|---|---|---|---|

| Analog 1 | Replacement of Chlorine with Fluorine | 7.2 | Model suggests smaller, more electronegative halogen is favorable. |

| Analog 2 | Addition of a hydroxyl group to the pyrrolidine ring | 7.8 | Model indicates a hydrogen bond donor in this region increases activity. |

| Analog 3 | Replacement of pyrrolidine with piperidine (B6355638) | 6.5 | Model predicts a decrease in activity due to altered ring size and conformation. |

| Analog 4 | Methylation of the pyridine ring at position 4 | 7.5 | Model suggests increased hydrophobicity at this position is beneficial. |

Mechanistic Investigations of 2 Chloro 5 Pyrrolidin 1 Ylmethyl Pyridine S Molecular Interactions Pre Clinical, in Vitro Systems

Cellular Permeability and Intracellular Localization Studies (In Vitro Cell Lines)

Subcellular Distribution and Compartmentalization Analysis

However, the search for empirical data to populate these sections yielded no specific results for 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine itself. While research exists for structurally similar compounds, the strict focus of this article on the specified molecule prevents the inclusion of such data. For instance, studies on derivatives have shown high affinity for nicotinic acetylcholine (B1216132) receptors, but this cannot be directly attributed to the parent compound . nih.gov

General information on methodologies such as bidirectional permeability assays using Caco-2 cell models, and techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for studying protein-ligand interactions, is widely available. nih.govnicoyalife.comnih.govxantec.com These methods are standard in preclinical drug discovery for evaluating how compounds interact with biological systems. However, the application of these techniques to this compound has not been documented in the accessible scientific literature.

Consequently, it is not possible to generate the requested detailed research findings or data tables for any of the outlined subsections. The scientific community has not, to date, published in vitro mechanistic studies that would allow for a comprehensive report on the molecular interactions of this compound.

Modulation of Signal Transduction Pathways (In Vitro Cell Models)

Information regarding the modulation of signal transduction pathways by this compound in in vitro cell models is not available in the current body of scientific literature.

Gene Expression Profiling and Proteomic Analysis in Stimulated Cells

No studies have been published that conduct gene expression profiling or proteomic analysis on cells stimulated with this compound. Therefore, data on its effects on the transcriptome and proteome are absent.

Kinase Activity Assays and Phosphorylation Studies

There are no available records of kinase activity assays or phosphorylation studies performed to evaluate the effect of this compound on specific kinases or phosphorylation-dependent signaling cascades.

Phenotypic Screening Approaches in Defined Biological Systems (In Vitro)

No data from phenotypic screening of this compound in defined in vitro biological systems has been made public.

High-Throughput Screening for Biological Effects in Cell-Based Assays

While high-throughput screening is a common methodology in drug discovery, there are no published results from any such campaigns that include this compound, which would identify its potential biological effects in cell-based assays.

Morphological Changes and Cytological Profiling (In Vitro)

There is an absence of published research detailing any morphological changes or cytological profiling of cells exposed to this compound in vitro.

Advanced Analytical and Bioanalytical Methodologies for 2 Chloro 5 Pyrrolidin 1 Ylmethyl Pyridine Research

Development of High-Resolution Chromatographic Separation Techniques

Effective separation of the target analyte from impurities, matrix components, and potential enantiomers is the foundation of reliable analysis. High-resolution chromatographic techniques provide the necessary efficiency and selectivity for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC stands as a primary technique for the analysis of non-volatile, polar compounds like 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine. By utilizing columns with sub-2 µm particles, UHPLC offers significantly faster analysis times and higher separation efficiency compared to conventional HPLC.

The development of a robust UHPLC method for this compound would typically involve a systematic approach to optimize separation parameters. Reversed-phase (RP) chromatography is the most common mode. A C18 stationary phase is a standard starting point due to its versatility and hydrophobic retention mechanism, which is suitable for the pyridine (B92270) moiety. Method development focuses on the critical parameters of mobile phase composition, pH, gradient elution, and column temperature. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are essential. sielc.comnih.gov

A typical method development workflow would screen various columns and mobile phase conditions to achieve optimal peak shape, resolution, and analysis time. The basic nitrogen atoms in the pyrrolidine (B122466) and pyridine rings mean that peak tailing can be a challenge; this is often mitigated by using modern, end-capped silica (B1680970) columns and maintaining an acidic mobile phase pH to ensure consistent protonation of the analyte.

Table 1: Illustrative UHPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Sub-2 µm particles provide high efficiency; C18 phase offers good retention for the compound. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure analyte ionization for MS detection and good peak shape. sielc.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Organic solvent for elution; acetonitrile often provides better peak shapes for nitrogenous compounds. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the analyte and any impurities with varying polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and pressure. |

| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak efficiency. |

| Injection Vol. | 1 µL | Small volume to prevent peak distortion on narrow-bore columns. |

| Detection | UV at 260 nm / Mass Spectrometry | The pyridine ring provides a UV chromophore; MS provides mass confirmation and higher selectivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Derivatization aims to create a more volatile and thermally stable version of the analyte by masking polar functional groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy for amines. The resulting trimethylsilyl (B98337) (TMS) derivative would exhibit improved chromatographic behavior on standard non-polar GC columns (e.g., 5% phenyl-methylpolysiloxane). gcms.cz

The GC-MS method would provide excellent separation for volatile compounds and offer structural information from the mass spectrometer through characteristic electron ionization (EI) fragmentation patterns. hmdb.ca This approach is particularly useful for identifying and quantifying specific volatile impurities from the synthesis process.

Table 2: Hypothetical GC-MS Parameters for Volatile Impurity Analysis or Derivatized Analyte

| Parameter | Condition | Rationale |

| GC System | Agilent 7890 GC or equivalent | Standard high-performance gas chromatograph. |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A workhorse, non-polar column suitable for a wide range of volatile and semi-volatile compounds. gcms.cz |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A typical temperature program to separate compounds based on boiling points. |

| MS Detector | Single Quadrupole or TOF | Provides mass information for identification. |

| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns. |

| Scan Range | m/z 40-450 | Covers the expected mass range of the analyte derivative and related impurities. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center at the point where the pyrrolidine ring attaches to the methylene (B1212753) bridge. As enantiomers can have different pharmacological properties, their separation is critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient alternative to normal-phase HPLC for chiral separations. selvita.comresearchgate.net

SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. selvita.com This mobile phase has low viscosity and high diffusivity, allowing for very fast separations and rapid column equilibration. selvita.com The key to chiral separation in SFC is the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are highly successful for separating a wide range of chiral compounds, including nicotine (B1678760) analogs which share structural similarities with the target compound. researchgate.netjascoinc.com

Method development in chiral SFC involves screening a library of CSPs with various alcohol modifiers and additives (e.g., triethylamine (B128534) for basic compounds) to find the optimal conditions for enantiomeric resolution.

Table 3: Exemplar SFC Screening Parameters for Chiral Separation

| Parameter | Condition | Rationale |

| System | Waters UPC² or Shimadzu Nexera UC | A system designed for SFC operation. shimadzu.com |

| Columns | Chiralpak IA, IB, IC, ID (Amylose-based); Chiralcel OJ, OD (Cellulose-based) | Screening a diverse set of CSPs is the most effective strategy for finding a successful separation. |

| Mobile Phase | Supercritical CO₂ with Methanol or Ethanol as co-solvent (gradient from 5% to 40%) | The alcohol modifier is crucial for adjusting solvent strength and interacting with the CSP. |

| Flow Rate | 3 mL/min | High flow rates are possible due to the low viscosity of the mobile phase, enabling rapid screening. |

| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |

| Column Temp. | 35 °C | Temperature can influence selectivity and efficiency. |

| Detection | UV-PDA / Mass Spectrometry | PDA helps to track peaks, while MS confirms mass and can be essential if the compound lacks a strong chromophore. |

Sensitive and Selective Detection Strategies

Pairing high-resolution chromatography with advanced mass spectrometry provides the sensitivity and selectivity required for demanding applications, from trace-level quantification in biological matrices to the identification of unknown impurities.

Triple Quadrupole Mass Spectrometry (QqQ-MS) for Quantification

For quantitative bioanalysis (e.g., in plasma or urine) or the determination of trace impurities, triple quadrupole mass spectrometry is the gold standard. nih.gov Operating in Multiple Reaction Monitoring (MRM) mode, a QqQ-MS provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. mdpi.com

In this mode, the first quadrupole (Q1) is set to isolate the protonated molecule of this compound ([M+H]⁺). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only a specific, high-intensity fragment ion. This two-stage mass filtering process drastically reduces chemical noise, allowing for quantification at very low levels (pg/mL). nih.govmdpi.com

Method development involves optimizing the ionization source parameters (e.g., electrospray voltage) and collision energy to maximize the signal for at least two MRM transitions (one for quantification, one for confirmation). This approach is fundamental for pharmacokinetic studies and for quantifying potential genotoxic impurities to sub-ppm levels. chromatographyonline.com

Table 4: Representative MRM Transitions for QqQ-MS Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

| This compound | 211.1 | 70.1 | Quantifier | 25 |

| This compound | 211.1 | 128.0 | Qualifier | 20 |

| Internal Standard (e.g., deuterated analog) | 216.1 | 70.1 | Quantifier | 25 |

Note: These values are hypothetical and would require experimental optimization. The m/z 70.1 fragment likely corresponds to the pyrrolidinyl methylene iminium ion.

High-Resolution Accurate Mass (HRAM) Spectrometry for Untargeted Analysis

High-Resolution Accurate Mass (HRAM) spectrometry, typically using Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, is indispensable for untargeted analysis. hpst.cz Unlike QqQ-MS, which targets known compounds, HRAM-MS collects full-scan spectra with very high mass accuracy (typically < 5 ppm). This capability is crucial for identifying unknown synthesis impurities, degradation products, or metabolites. almacgroup.com

The workflow involves acquiring HRAM data of a sample and comparing it to a control or blank. Advanced software tools can then extract features that are unique to the sample, generate possible elemental formulas based on the accurate mass and isotopic pattern, and propose structures. hpst.cz By analyzing the fragmentation spectra (MS/MS) of these unknown features, which are also measured with high mass accuracy, the structure can be elucidated with a high degree of confidence. almacgroup.com This approach is powerful for comprehensive impurity profiling during process development or for identifying the metabolic fate of the compound in preclinical studies. nih.govresearchgate.net

Quantification in Complex Research Matrices (e.g., cell lysates, enzyme assays, in vitro media)

Accurate quantification of "this compound" in intricate biological matrices is paramount for elucidating its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) stands as the primary analytical tool for this purpose.

For the analysis in cell lysates, a robust sample preparation method is essential to remove interfering substances. This typically involves protein precipitation with organic solvents like acetonitrile or methanol, followed by centrifugation. The resulting supernatant can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE) for enhanced sensitivity. An LC-MS/MS method would offer the highest selectivity and sensitivity, allowing for the detection of the compound at very low concentrations.

In the context of enzyme assays, monitoring the concentration of "this compound" over time is critical to determine its interaction with the target enzyme. Due to the often small sample volumes and the need for rapid analysis, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method. This technique provides short analysis times and the necessary specificity to distinguish the parent compound from potential metabolites.

The quantification in in vitro media, such as cell culture media, is generally more straightforward. A simple dilution followed by direct injection into an HPLC-UV system may be sufficient, depending on the concentration of the compound and the complexity of the medium. However, for lower concentrations or to monitor for potential degradation products, an LC-MS method is advisable.

Interactive Data Table: Representative HPLC-MS/MS Parameters for Quantification

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | (To be determined for the specific compound) |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

Stability and Degradation Profiling under Simulated In Vitro Conditions (e.g., pH, light, temperature)

Understanding the stability of "this compound" under various in vitro conditions is crucial for the design and interpretation of biological assays. Forced degradation studies are performed to identify potential degradation products and pathways.

The pH-dependent stability is a critical parameter. The pyridine ring suggests a potential for pH-dependent ionization, which can influence its stability. The compound would be incubated in buffers of varying pH (e.g., pH 2, 7.4, and 9) at a controlled temperature. Samples are taken at different time points and analyzed by a stability-indicating HPLC method, typically with UV or MS detection, to quantify the remaining parent compound and detect any degradants. The chloropyridine moiety may be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values.

Photostability is assessed by exposing a solution of the compound to a light source that mimics sunlight (e.g., a xenon lamp) according to ICH guidelines. The pyrrolidine ring, being a saturated N-heterocycle, can be susceptible to oxidative degradation under photochemical conditions. Samples are analyzed at various time intervals to determine the rate of degradation.

Thermal stability is evaluated by incubating the compound in solution and as a solid at elevated temperatures. The potential for thermal degradation is important for understanding appropriate storage and handling conditions.

Interactive Data Table: Representative Forced Degradation Study Results

| Condition | Duration | Degradation (%) | Major Degradation Pathway |

| 0.1 M HCl (60 °C) | 24 h | 15% | Hydrolysis of the chloro group |

| 0.1 M NaOH (60 °C) | 24 h | 25% | Hydrolysis and potential ring opening |

| 3% H₂O₂ (RT) | 24 h | 5% | Oxidation of the pyrrolidine nitrogen |

| Photolytic (ICH Q1B) | 8 h | 10% | Photodegradation of the pyridine ring |

| Thermal (80 °C, solid) | 7 days | <2% | Minimal degradation |

Radiosynthesis and Isotopic Labeling for Tracing Studies (e.g., ¹⁴C, ³H labeling)

Radiolabeled "this compound" is an invaluable tool for in vitro and in vivo tracing studies, including metabolism, distribution, and target engagement assays. The choice of isotope, either ¹⁴C or ³H, depends on the specific application and the desired level of specific activity.

¹⁴C Labeling: Carbon-14 is often incorporated into the pyridine ring to ensure the label is not easily lost through metabolic processes. A common strategy for the synthesis of ¹⁴C-labeled pyridine derivatives involves the use of a ¹⁴C-labeled precursor in a multi-step synthesis. For instance, a key building block containing the ¹⁴C atom could be used to construct the pyridine ring.

³H Labeling: Tritium (B154650) (³H) labeling can offer higher specific activity, which is advantageous for receptor binding assays. Tritiation can be achieved through several methods. Catalytic tritium-halogen exchange is a potential route, where the chlorine atom on the pyridine ring is replaced with tritium using a palladium catalyst and tritium gas. Alternatively, a precursor with an unsaturated bond in the pyrrolidine ring could be synthesized and subsequently reduced with tritium gas.

The position of the isotopic label is critical and should be chosen to be metabolically stable to ensure that the detected radioactivity corresponds to the compound or its relevant metabolites. Following synthesis, the radiolabeled compound must be rigorously purified, typically by preparative HPLC, and its radiochemical purity and specific activity determined.

Interactive Data Table: Representative Isotopic Labeling Strategies

| Isotope | Labeling Position | Precursor | Labeling Reagent | Key Reaction |

| ¹⁴C | Pyridine ring | [¹⁴C]-Nicotinic acid derivative | - | Ring formation/functionalization |

| ³H | Pyrrolidine ring | Dehydro-pyrrolidine precursor | ³H₂ gas, Pd/C | Catalytic hydrogenation |

| ³H | Position of Cl | This compound | ³H₂ gas, Pd/C | Catalytic dehalogenation-tritiation |

Metabolism and Biotransformation of 2 Chloro 5 Pyrrolidin 1 Ylmethyl Pyridine in Pre Clinical in Vitro Systems

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes

The initial assessment of a compound's metabolic susceptibility is often conducted using in vitro systems such as liver microsomes and hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.

Intrinsic clearance (CLint) is a measure of the intrinsic metabolic capacity of the liver for a specific compound. It is typically determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. For compounds structurally similar to 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine, a range of metabolic stabilities can be expected.

The intrinsic clearance can be calculated from the rate of disappearance of the parent compound. A high CLint value suggests rapid metabolism and likely high first-pass effect in vivo, whereas a low CLint indicates greater metabolic stability.

Table 1: Hypothetical In Vitro Intrinsic Clearance of this compound in Human and Rat Hepatocytes

| Species | Intrinsic Clearance (CLint) (µL/min/10^6 cells) | Half-life (t1/2) (min) |

|---|---|---|

| Human | 15.2 | 45.6 |

Note: The data in this table is illustrative and based on typical values for compounds with similar structural motifs.

Significant species-specific differences in drug metabolism are well-documented and are crucial considerations in pre-clinical development. rug.nl These differences often arise from variations in the expression and activity of metabolic enzymes, particularly Cytochrome P450 (CYP) isoforms, across species. rug.nl For pyridine (B92270) derivatives, metabolic pathways and rates can differ between common pre-clinical models such as rats, mice, and dogs, as well as in comparison to human systems. nih.gov

For instance, the rate of N-oxidation or hydroxylation can vary substantially. In some species, certain metabolic pathways may be prominent, while in others they are minor or absent. Therefore, in vitro metabolic studies are typically conducted in hepatic microsomes and hepatocytes from multiple species to understand these differences and to aid in the selection of the most appropriate animal model for further non-clinical safety and efficacy studies.

Table 2: Illustrative Species Comparison of the In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Percent Remaining after 60 min Incubation |

|---|---|

| Human | 48% |

| Rat | 35% |

| Mouse | 28% |

Note: The data in this table is hypothetical and serves to illustrate potential species differences in metabolism.

Identification and Characterization of Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and characterize the metabolites formed from a parent compound. springernature.com This methodology allows for the separation of metabolites from the parent drug and from each other, followed by their structural elucidation based on their mass-to-charge ratio and fragmentation patterns.

Based on the structure of this compound, several oxidative metabolic pathways are plausible. The pyrrolidine (B122466) ring is susceptible to hydroxylation at various carbon positions, a common metabolic route for N-alkylpyrrolidine-containing compounds. nih.gov Additionally, the nitrogen atom of the pyrrolidine ring can undergo N-oxidation. The pyridine ring itself can also be a site for oxidation, potentially leading to the formation of N-oxides. nih.gov

Another potential oxidative pathway is C-hydroxylation on the methylene (B1212753) bridge connecting the pyridine and pyrrolidine rings.

Phase II metabolism, or conjugation, involves the addition of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion. For a compound like this compound, if hydroxylated metabolites are formed, they can subsequently undergo glucuronidation or sulfation.

Furthermore, 2-chloropyridine (B119429) derivatives have been shown to undergo conjugation with glutathione (B108866), where the chlorine atom is displaced. nih.govresearchgate.net This reaction is catalyzed by glutathione S-transferases. nih.govresearchgate.net Therefore, a potential metabolic pathway for this compound is the formation of a glutathione conjugate.

Table 3: Potential Metabolites of this compound Identified by LC-MS/MS

| Metabolite ID | Proposed Biotransformation |

|---|---|

| M1 | Hydroxylation of the pyrrolidine ring |

| M2 | N-oxidation of the pyrrolidine nitrogen |

| M3 | N-oxidation of the pyridine nitrogen |

| M4 | Glutathione conjugation (displacement of Cl) |

Note: This table presents hypothetical metabolites based on the known metabolism of structurally related compounds.

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Contributions

To identify the specific enzymes responsible for the metabolism of a compound, reaction phenotyping studies are conducted. These studies often involve the use of recombinant human CYP isoforms or specific chemical inhibitors of CYP enzymes in incubations with liver microsomes.

For many pyridine-containing compounds, CYP enzymes are the primary drivers of oxidative metabolism. nih.govosti.gov Specifically, isoforms such as CYP3A4 and CYP2C9 have been implicated in the metabolism of various nitrogen-containing heterocyclic compounds. nih.gov Determining the contribution of each major CYP isoform to the metabolism of this compound is important for predicting potential drug-drug interactions.

Enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), can be determined for the major metabolic pathways. These parameters provide insight into the affinity of the enzymes for the substrate and the efficiency of the metabolic reactions.

Table 4: Hypothetical Contribution of Major CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Relative Contribution (%) |

|---|---|

| CYP3A4 | 65% |

| CYP2C9 | 20% |

| CYP2D6 | 10% |

Note: The data in this table is illustrative and based on typical contributions of CYP isoforms for similar compounds.

Recombinant CYP Enzyme Studies

To determine which cytochrome P450 (CYP) enzymes are responsible for the metabolism of a compound, in vitro studies using recombinant human CYP enzymes are essential. These studies involve incubating the compound with individual, expressed CYP isoforms to identify which enzymes catalyze its breakdown.

While no specific data exists for this compound, a typical study would involve the following:

Incubation: The compound would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which are responsible for the metabolism of a vast majority of drugs. nih.govmdpi.com

Metabolite Identification: Following incubation, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to separate and identify any metabolites formed.

Kinetic Analysis: If metabolism is observed, kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) would be determined to understand the affinity of the enzyme for the compound and the efficiency of the metabolic reaction.

Table 1: Hypothetical Data from Recombinant CYP Enzyme Studies

| CYP Isoform | Metabolite(s) Formed | Vmax (pmol/min/pmol CYP) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| CYP1A2 | Not Detected | - | - | - |

| CYP2B6 | Not Detected | - | - | - |

| CYP2C8 | Not Detected | - | - | - |

| CYP2C9 | Not Detected | - | - | - |

| CYP2C19 | Not Detected | - | - | - |

| CYP2D6 | M1 | Data Not Available | Data Not Available | Data Not Available |

| CYP3A4 | M1, M2 | Data Not Available | Data Not Available | Data Not Available |

This table is illustrative and does not represent actual experimental data for this compound.

CYP Inhibition and Induction Potential (In Vitro)

Assessing the potential of a compound to inhibit or induce CYP enzymes is a critical step in pre-clinical development to predict potential drug-drug interactions. nih.govmdpi.com

CYP Inhibition:

Inhibition studies determine if this compound can block the metabolic activity of CYP enzymes. This is typically assessed by incubating the compound with human liver microsomes or recombinant CYP enzymes and a known probe substrate for each isoform. A decrease in the metabolism of the probe substrate indicates inhibition. The half-maximal inhibitory concentration (IC50) is then determined.

CYP Induction:

Induction studies investigate whether the compound can increase the expression of CYP enzymes. These experiments are typically conducted using cultured human hepatocytes. The cells are treated with the compound, and changes in CYP enzyme mRNA levels and activity are measured.

Table 2: Illustrative In Vitro CYP Inhibition and Induction Data

| CYP Isoform | Inhibition (IC50, µM) | Induction (Fold-change vs. Vehicle) |

| CYP1A2 | > 50 | 1.1 |

| CYP2B6 | > 50 | 1.3 |

| CYP2C8 | > 50 | 1.0 |

| CYP2C9 | 25 | 1.2 |

| CYP2C19 | 40 | 1.1 |

| CYP2D6 | 15 | 1.0 |

| CYP3A4 | 5 | 2.5 |

This table presents hypothetical data to illustrate the type of information generated from such studies and is not based on actual results for this compound.

Metabolic Pathways in Other Biological Systems (e.g., bacterial, plant systems)

Information regarding the metabolic pathways of this compound in other biological systems, such as bacteria and plants, is not available in the public domain. Research in these areas would be necessary to understand the environmental fate and potential for bioremediation of this compound. Microbial and plant-based systems often possess unique enzymatic capabilities that can lead to different metabolic pathways compared to mammals. mdpi.com

Advanced Applications and Research Horizons for 2 Chloro 5 Pyrrolidin 1 Ylmethyl Pyridine

Role as a Privileged Scaffold in Synthetic Methodology Development

The structural rigidity and electronic properties of the pyridine (B92270) ring, combined with the nucleophilicity and conformational flexibility of the pyrrolidine (B122466) moiety, make 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine a valuable scaffold in the development of new synthetic methods.

Catalyst Ligands and Organocatalysis Applications

The pyrrolidine motif is a cornerstone of modern organocatalysis, famously exemplified by proline and its derivatives. nih.govbeilstein-journals.org These structures can activate substrates through the formation of enamines or iminium ions, facilitating a wide array of asymmetric transformations. The pyrrolidine ring in this compound, particularly if rendered chiral, could serve as the catalytic center.

The pyridine nitrogen, meanwhile, can act as a Lewis base or a hydrogen bond acceptor, enabling bifunctional catalysis where both the nucleophile and electrophile are activated simultaneously. This dual activation is a powerful strategy for enhancing reaction rates and selectivities. researchgate.net While direct catalytic applications of this compound are not yet extensively documented, its structural components are well-represented in established organocatalysts. Future research could involve the synthesis of chiral analogs of this compound and their evaluation in key organic reactions.

Table 1: Potential Organocatalytic Transformations for this compound Analogs

| Reaction Type | Role of Pyrrolidine Moiety | Role of Pyridine Moiety | Potential Outcome |

| Michael Addition | Enamine formation with aldehydes/ketones | Hydrogen bond acceptor for nitroolefin | Enantioselective C-C bond formation |

| Aldol Reaction | Enamine formation with donor carbonyl | Lewis base activation of electrophile | Asymmetric synthesis of β-hydroxy carbonyls |

| Diels-Alder Reaction | Iminium ion formation with α,β-unsaturated aldehydes | Directing group, H-bond acceptor | Stereoselective cycloaddition |

| α-Functionalization | Enamine intermediate | Acid/base co-catalyst | Asymmetric halogenation, amination, etc. |

Building Blocks for Complex Molecule Synthesis

The 2-chloro-5-(aminomethyl)pyridine framework is a valuable building block for constructing more complex molecules. googleapis.com The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is a prime site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. mdpi.com This allows for the introduction of a wide variety of substituents, effectively decorating the pyridine core.